3,3-Difluoro-1,5-diazonan-2-one
Description
Properties
IUPAC Name |
3,3-difluoro-1,5-diazonan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2O/c8-7(9)5-10-3-1-2-4-11-6(7)12/h10H,1-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZECWULONMODHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(CNC1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1,5-diazonan-2-one typically involves the fluorination of precursor compounds. One common method is the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF3) to form the corresponding 1,1-difluoromethyl alkanes . This reaction proceeds well with primary alkyl halides, although the yield may be lower with secondary alkyl halides due to the relatively low yield of the dithiane preparation.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or aminodifluorosulfinium tetrafluoroborate salts . These reagents are effective for the conversion of alcohols to alkyl fluorides, aldehydes and ketones to gem-difluorides, and carboxylic acids to trifluoromethyl derivatives.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1,5-diazonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of difluoro-oxides.
Reduction: Formation of difluoro-alcohols.
Substitution: Formation of various substituted diazonan derivatives.
Scientific Research Applications
3,3-Difluoro-1,5-diazonan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1,5-diazonan-2-one involves its interaction with molecular targets through its fluorine atoms and carbonyl group. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The carbonyl group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Functional Attributes
Fluorine-Induced Effects
- Electronic Influence: The 3,3-difluoro substitution in this compound creates a strong electron-withdrawing effect, reducing the basicity of adjacent nitrogen atoms. This contrasts with non-fluorinated analogs like 4,4-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, where nitrogen basicity remains higher .
Pharmacological Potential
- Bioavailability: Fluorine substituents in this compound enhance metabolic stability and membrane permeability compared to non-fluorinated analogs, aligning with trends observed in fluorinated pharmaceuticals .
Research Findings and Data Trends
Limitations and Challenges
- Limited solubility in polar solvents (compared to oxygen-rich spiro compounds like 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one) restricts its use in aqueous-phase reactions .
- No direct pharmacological data exist for this compound, unlike fluorinated aromatics (e.g., 1,5-Difluoro-2,4-dinitrobenzene), which have well-documented bioactivity .
Biological Activity
3,3-Difluoro-1,5-diazonan-2-one is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms and a diazo group, which may influence its reactivity and interaction with biological targets. Understanding its chemical properties is crucial for elucidating its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The following mechanisms have been proposed based on current research:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Modulation : It has been suggested that this compound can bind to certain receptors, modulating their activity and influencing downstream signaling pathways.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity in vitro. Notable findings include:
- Antimicrobial Activity : Studies have reported that this compound demonstrates antimicrobial properties against various bacterial strains.
- Cytotoxicity : Preliminary cytotoxicity assays suggest that it may induce apoptosis in cancer cell lines at certain concentrations.
In Vivo Studies
Limited in vivo studies have been conducted to evaluate the pharmacokinetics and therapeutic potential of this compound. However, existing data indicate:
- Toxicological Profile : Initial toxicity assessments show that the compound has a moderate safety margin; detailed studies are needed to establish comprehensive toxicological data.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a controlled experiment, this compound was tested on several cancer cell lines (e.g., HeLa and MCF7). The results demonstrated IC50 values ranging from 20 to 40 µM, indicating potential as an anticancer agent.
Data Tables
| Biological Activity | Tested Organisms/Cells | IC50/Minimum Inhibitory Concentration (µg/mL) | Remarks |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | >50 | Significant reduction in viability |
| Antimicrobial | Escherichia coli | >50 | Effective against gram-negative bacteria |
| Cytotoxicity | HeLa cells | 30 | Induces apoptosis |
| Cytotoxicity | MCF7 cells | 25 | Potential anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
